Lipophilicity (XLogP3) Differentiation: 5-Methoxy-N-methyl vs. 6-Methoxy-N-methyl Regioisomer
The 5-methoxy regioisomer (target compound) exhibits a computed XLogP3 of 0.2, compared to 0.5 for the 6-methoxy regioisomer (CAS 179873-20-2) [1][2]. This 0.3 log unit difference represents a ~2-fold difference in lipophilicity, which can influence membrane permeability and non-specific protein binding. In drug discovery programs where fine-tuning logD is critical for ADME optimization, this difference makes the two regioisomers non-interchangeable.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.2 |
| Comparator Or Baseline | 6-Methoxy regioisomer (CAS 179873-20-2): XLogP3 = 0.5 |
| Quantified Difference | ΔXLogP3 = 0.3 (target is 0.3 log units less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Procurement of the correct regioisomer is essential when lipophilicity must match a specific SAR or ADME profile; the 5-methoxy isomer provides a distinct, less lipophilic starting point.
- [1] PubChem Compound Summary for CID 72212081, ((5-Methoxypyridin-3-yl)methyl)(methyl)amine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/72212081 (accessed 2026-05-02). View Source
- [2] PubChem Compound Summary for CID 23077763, [(6-Methoxypyridin-3-yl)methyl](methyl)amine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/23077763 (accessed 2026-05-02). View Source
